2,2,3,3-tetrafluoro-N-(1-phenoxypropan-2-yl)-3-(trifluoromethoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-tetrafluoro-N-(1-phenoxypropan-2-yl)-3-(trifluoromethoxy)propanamide is a synthetic organic compound characterized by the presence of multiple fluorine atoms and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetrafluoro-N-(1-phenoxypropan-2-yl)-3-(trifluoromethoxy)propanamide typically involves multi-step organic reactions. A common approach might include:
Fluorination: Introduction of fluorine atoms into the carbon backbone using reagents like sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST).
Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Etherification: Introduction of the phenoxy group via nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: The fluorine atoms and phenoxy group may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Fluorinated Compounds: Research into the unique properties imparted by fluorine atoms.
Biology and Medicine
Pharmaceuticals: Potential use as a building block for drug development, particularly in designing molecules with improved metabolic stability and bioavailability.
Biological Studies: Investigation of its interactions with biological targets, such as enzymes or receptors.
Industry
Agrochemicals: Potential use in the development of pesticides or herbicides.
Materials Science: Incorporation into polymers or other materials to enhance properties like thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action for 2,2,3,3-tetrafluoro-N-(1-phenoxypropan-2-yl)-3-(trifluoromethoxy)propanamide would depend on its specific application. In a pharmaceutical context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of fluorine atoms can influence the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-tetrafluoro-N-(1-phenoxypropan-2-yl)-3-(trifluoromethoxy)butanamide: Similar structure with an additional carbon in the backbone.
2,2,3,3-tetrafluoro-N-(1-phenoxypropan-2-yl)-3-(trifluoromethoxy)ethanamide: Similar structure with one less carbon in the backbone.
Uniqueness
The unique combination of fluorine atoms and a phenoxy group in 2,2,3,3-tetrafluoro-N-(1-phenoxypropan-2-yl)-3-(trifluoromethoxy)propanamide may confer distinct chemical properties, such as increased metabolic stability and altered electronic characteristics, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2,2,3,3-tetrafluoro-N-(1-phenoxypropan-2-yl)-3-(trifluoromethoxy)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F7NO3/c1-8(7-23-9-5-3-2-4-6-9)21-10(22)11(14,15)12(16,17)24-13(18,19)20/h2-6,8H,7H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNQWTRVKMIQIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)NC(=O)C(C(OC(F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.